N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N'-(4-fluorophenyl)ethanediamide
Overview
Description
N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N’-(4-fluorophenyl)ethanediamide is a synthetic organic compound that features a pyrrole ring substituted with dimethyl groups and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N’-(4-fluorophenyl)ethanediamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The dimethyl groups are introduced through alkylation reactions.
Coupling with Fluorophenyl Group: The final step involves coupling the pyrrole derivative with a fluorophenyl group using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N’-(4-fluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced amide derivatives.
Substitution: Halogenated fluorophenyl derivatives.
Scientific Research Applications
N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N’-(4-fluorophenyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antibacterial, or antifungal activities[][2].
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It can serve as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N’-(4-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. The pyrrole ring can interact with various enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N’-(4-chlorophenyl)ethanediamide
- N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N’-(4-bromophenyl)ethanediamide
Uniqueness
N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N’-(4-fluorophenyl)ethanediamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its biological activity compared to its chloro and bromo analogs .
Properties
IUPAC Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]-N'-(4-fluorophenyl)oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-10-3-8-13(19(10)2)9-17-14(20)15(21)18-12-6-4-11(16)5-7-12/h3-8H,9H2,1-2H3,(H,17,20)(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOQTLWSKOSWLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C(=O)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.